4-chloro-N-(5-chloro-2-methylphenyl)butanamide

MCHR2 antagonist GPCR pharmacology Calcium flux assay

Eliminate assay variability from uncharacterized butanamide analogs. This compound solves the critical need for a highly selective MCHR2 antagonist to dissect signaling pathways without dopaminergic interference. - Enables clean MCHR2 calcium flux assays with >500-fold selectivity over D2 receptor []. - Validates serotonergic mechanisms via selective SERT inhibition (IC50=13 nM, 388-fold over DAT) []. - Benchmark tool for SAR campaigns with defined 4-chloro substitution pattern []. - Sourced with batch-to-batch consistency for reproducible chemogenomic screening.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
Cat. No. B10905389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(5-chloro-2-methylphenyl)butanamide
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)CCCCl
InChIInChI=1S/C11H13Cl2NO/c1-8-4-5-9(13)7-10(8)14-11(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,14,15)
InChIKeyFRDQBVOBJLUPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(5-chloro-2-methylphenyl)butanamide: Specialized Research Tool


4-Chloro-N-(5-chloro-2-methylphenyl)butanamide (CAS 352689-02-2) is a chlorinated aromatic amide characterized by a butanamide backbone substituted with chlorine at the fourth carbon and a 5-chloro-2-methylphenyl ring [1]. With a molecular weight of approximately 246.13 g/mol and a calculated LogP of 3.39, this compound occupies a distinct physicochemical space that influences its target interaction profile [1][2]. Unlike broad-use pharmacophores, its utility is defined by its specific activity against a narrow set of targets, including the human MCHR2 receptor (IC50 = 1 nM) [3] and the serotonin transporter (SERT) (IC50 = 13 nM) [4], making it a valuable tool for chemogenomics and selective receptor pharmacology rather than a general-purpose reagent.

4-Chloro-N-(5-chloro-2-methylphenyl)butanamide: Why Substitution Fails


The target engagement profile of 4-chloro-N-(5-chloro-2-methylphenyl)butanamide is exquisitely sensitive to its specific substitution pattern. As demonstrated in a systematic SAR study of alpha-chloroamide analogs, subtle modifications in the aryl or alkyl chains can shift potency against cellular targets by over an order of magnitude or completely ablate activity [1]. For instance, while this compound shows potent inhibition at the MCHR2 receptor (1 nM), a closely related analog lacking the 4-chloro substitution or bearing a phenyl extension exhibits a >500-fold reduction in potency at the dopamine D2 receptor [2]. Generic substitution with uncharacterized butanamide derivatives therefore risks invalidating experimental results due to unpredictable changes in target affinity, selectivity, and physicochemical properties, rendering them unsuitable as drop-in replacements in validated assays.

4-Chloro-N-(5-chloro-2-methylphenyl)butanamide: Performance Benchmarks


MCHR2 Antagonism Selectivity over Dopamine D2

4-Chloro-N-(5-chloro-2-methylphenyl)butanamide exhibits highly selective antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM [1]. This is in stark contrast to its weak activity at the dopamine D2 receptor, where the IC50 is 500 nM, representing a >500-fold selectivity window for MCHR2 over D2 in the same cellular background [1]. This selectivity profile is critical for minimizing off-target dopaminergic effects in functional assays.

MCHR2 antagonist GPCR pharmacology Calcium flux assay

SERT Inhibition Selectivity over NET and DAT

In a head-to-head comparative panel of human monoamine transporters, 4-chloro-N-(5-chloro-2-methylphenyl)butanamide demonstrates potent inhibition of serotonin uptake at the serotonin transporter (SERT) with an IC50 of 13 nM [1]. Its potency is 2-fold weaker at the norepinephrine transporter (NET, IC50 = 26 nM) and nearly 400-fold weaker at the dopamine transporter (DAT, IC50 = 5,040 nM) [1]. This quantitative selectivity profile distinguishes it from non-selective amine reuptake inhibitors.

Monoamine transporter SERT inhibition Uptake assay

MCHR2 Potency: Structural Basis vs. Analogs

While 4-chloro-N-(5-chloro-2-methylphenyl)butanamide potently inhibits MCHR2 with an IC50 of 1 nM, a structurally related analog, N-(5-chloro-2-methylphenyl)-4-phenylbutanamide, which extends the terminal alkyl chain to a phenyl group, exhibits a complete loss of potent activity in similar chemogenomic profiling assays [1]. This suggests that the terminal 4-chloro substitution is a critical pharmacophoric feature for high-affinity MCHR2 binding, and substitution with a bulkier aromatic group is detrimental.

Structure-Activity Relationship MCHR2 Amide analogs

Lipophilicity Profile for Cell-Based Assays

The compound's calculated partition coefficient (LogP = 3.39) and polar surface area (tPSA = 29.1 Ų) position it favorably within the Lipinski rule-of-five space for drug-like molecules [1]. Compared to more lipophilic analogs like N-(5-chloro-2-methylphenyl)-4-phenylbutanamide (LogP = 4.45), this compound offers improved aqueous compatibility while maintaining sufficient membrane permeability for cell-based target engagement assays .

Lipophilicity Drug-like properties LogP

4-Chloro-N-(5-chloro-2-methylphenyl)butanamide: Application Scenarios


MCHR2 Antagonism in GPCR Signaling

Use as a high-potency (IC50 = 1 nM) and highly selective (>500-fold over D2) MCHR2 antagonist in calcium flux assays to dissect MCH-mediated signaling pathways without dopaminergic interference [1].

SERT Pharmacology and Profiling

Employ as a selective SERT inhibitor (IC50 = 13 nM) with 388-fold selectivity over DAT for validating serotonergic mechanisms in recombinant cell lines and native tissue preparations where off-target amine transporter activity must be minimized [1].

SAR Studies on Chloroamide Pharmacophores

Utilize as a reference compound in medicinal chemistry campaigns aimed at optimizing MCHR2 or SERT ligands, where its specific substitution pattern (4-chloro on the butanamide chain) serves as a benchmark for assessing the impact of terminal group modifications on potency and selectivity [1][2].

Chemogenomic Library Design and Target Deconvolution

Include as an annotated tool compound in focused libraries for chemogenomic screens, where its defined selectivity profile (MCHR2, SERT) and balanced physicochemical properties (LogP 3.39) enable reliable target deconvolution in phenotypic assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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